The synthesis of bicinchoninic acid disodium salt typically involves the Pfitzinger reaction, which is a condensation reaction between isatin and acetoin in the presence of a base such as sodium hydroxide. The process can be summarized as follows:
The final product can be obtained as a disodium salt by neutralizing the bicinchoninic acid with sodium hydroxide, leading to the formation of bicinchoninic acid disodium salt hydrate.
The molecular formula of bicinchoninic acid disodium salt hydrate is with a molecular weight of approximately 388.29 g/mol. The structure consists of two quinoline rings connected by a dicarboxylic acid moiety, which allows for effective chelation with metal ions such as copper.
Bicinchoninic acid disodium salt participates in several key reactions, primarily in protein assays:
These reactions form the basis of the bicinchoninic acid assay, allowing for accurate protein quantification.
The mechanism of action of bicinchoninic acid disodium salt in protein assays involves two primary steps:
This mechanism allows researchers to determine protein concentrations effectively and reproducibly.
Bicinchoninic acid disodium salt hydrate exhibits several notable physical and chemical properties:
Bicinchoninic acid disodium salt hydrate has diverse applications in scientific research:
Bicinchoninic acid disodium salt hydrate (C₂₀H₁₀N₂Na₂O₄·xH₂O) serves as the foundational chelating agent in bicinchoninic acid (BCA) assays, enabling highly sensitive colorimetric detection of proteins. The assay mechanism operates through two sequential reactions: First, peptide bonds and specific amino acid residues (cysteine, cystine, tryptophan, tyrosine) reduce cupric ions (Cu²⁺) to cuprous ions (Cu⁺) under alkaline conditions (pH ~11.25). This biuret-like reaction occurs when proteins interact with alkaline copper sulfate in the reagent mixture. Second, two molecules of bicinchoninic acid chelate each Cu⁺ ion, forming a stable, water-soluble purple complex with maximum absorbance at 562 nm [4] [6].
The intensity of the purple color exhibits a linear relationship with protein concentration across a wide dynamic range (0.5 μg/mL to 1.5 mg/mL). This sensitivity stems from the molar extinction coefficient of the BCA-Cu⁺ complex (ε₅₆₂ ≈ 7,000–15,000 M⁻¹cm⁻¹), which is ~100-fold higher than traditional biuret reagents [4] [6]. The disodium salt formulation enhances water solubility (>50 mg/mL in 0.5% sodium bicarbonate), facilitating homogeneous reagent preparation and consistent complex formation [1] [5].
Table 1: Amino Acid Contributions to Copper Reduction in BCA Assay
Amino Acid | Relative Reducing Capacity | Primary Reaction Site |
---|---|---|
Tryptophan | High | Indole ring |
Tyrosine | High | Phenolic hydroxyl |
Cysteine | Very High | Sulfhydryl group |
Cystine | Moderate | Disulfide bond |
Peptide Bonds | Variable | Amide nitrogen |
Protein-to-protein variability in the assay arises from differences in the abundance of these reactive residues. For example, bovine serum albumin (BSA) exhibits ~2-fold greater color yield than gelatin due to its higher cysteine and tryptophan content [2] [6]. Nevertheless, the peptide backbone contributes predominantly to copper reduction, making BCA assays less susceptible to amino acid composition biases than methods like Bradford [6].
The BCA assay follows complex, temperature-dependent reaction kinetics governed by two pseudo-first-order processes: copper reduction and subsequent chelation. At 37°C, the reaction progresses rapidly, reaching 95% completion within 30 minutes for most proteins. However, kinetic profiles vary significantly among analyte types:
Thermodynamic studies reveal that elevated temperatures (60°C) accelerate the reaction but introduce curvature in calibration curves above 1000 μg/mL due to nonlinear complex formation. Conversely, room temperature incubation extends the linear range but requires longer incubation (≥2 hours) for sensitive detection [2] [6]. Recent research demonstrates that reliable quantitation (R² > 0.98) can be achieved with only 15-minute incubations at 37°C for samples generating absorbance >0.1 AU, enabling significant workflow acceleration without sacrificing accuracy [3].
Table 2: Temperature-Dependent Kinetic Parameters in BCA Assay
Temperature | Time to 95% Completion | Effective Linear Range | Optimal Application |
---|---|---|---|
25°C (RT) | 120–180 min | 20–2000 μg/mL | Thermolabile samples |
37°C | 25–35 min | 20–2000 μg/mL | Standard quantification |
60°C | 10–15 min | 20–1000 μg/mL | Rapid screening |
Microplate adaptations necessitate modified sample-to-reagent ratios (1:8 or 1:20) to address path length limitations. The 1:8 ratio expands sensitivity to 20–2000 μg/mL but exacerbates nonlinearity at high concentrations, while the 1:20 ratio narrows the range (125–2000 μg/mL) but improves linearity. Nonlinear regression (e.g., sigmoidal curve fitting) or two-stage calibration approaches mitigate inaccuracies from this "calibration twisting" phenomenon [2].
Bicinchoninic acid disodium salt hydrate participates in specific molecular interactions that dictate assay specificity. Its selectivity for Cu⁺ enables highly specific complex formation, yet several interfering compounds generate false-positive signals through alternative reduction pathways:
The polypeptide backbone interaction occurs primarily through the biuret mechanism, where copper coordinates with amide nitrogens from ≥3 amino acid residues. This forms a tetradentate complex that facilitates electron transfer from peptide bonds to copper. Bicinchoninic acid then displaces these weakly bound peptides upon chelating Cu⁺, liberating peptide sites for additional copper reduction. Consequently, the reaction lacks a true endpoint and continues indefinitely at diminishing rates [4] [6].
Table 3: Interfering Substances and Mitigation Strategies
Interferent | Minimum Interfering Concentration | Mechanism | Compensation Approach |
---|---|---|---|
Dithiothreitol (DTT) | 1 μM | Competitive copper reduction | RAC-BCA assay; dialysis |
Glucose | 5 mM | Direct copper reduction | Sample dilution; blank subtraction |
N-hydroxysuccinimide | 0.1 mg/mL | Cu²⁺ reduction + absorbance | Acid precipitation; NHS-specific blank |
Lipids/phospholipids | 0.01% (v/v) | Emulsification; light scattering | Organic solvent extraction |
Structural analyses confirm that bicinchoninic acid's two quinoline rings and carboxylate groups create an optimal geometry for Cu⁺ coordination. The disodium salt enhances solubility, while hydration maintains reagent stability during storage (2–8°C recommended). In collagen-rich samples, guanidine hydrochloride (2M) maximizes extraction efficiency without disrupting the BCA-Cu⁺ complex, demonstrating the reagent's compatibility with chaotropic agents [10]. This resilience facilitates protein quantification in complex matrices like archaeological paints and collagen-based binders where other assays fail [10].
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